

Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH), commercially known as Hexamoll® DINCH, is a non-phthalate plasticizer developed as a safer alternative to traditional ortho-phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP) and di-isononyl phthalate (DINP). [1] Due to concerns over the endocrine-disrupting effects of certain phthalates, DINCH has seen a significant increase in use in a wide range of consumer products, particularly in sensitive applications such as medical devices, toys, and food packaging. This guide provides an in-depth technical overview of the molecular structure, chemical properties, synthesis, analytical methodologies, and biological interactions of DINCH.

Molecular Structure and Chemical Properties

DINCH is a complex mixture of isomers of 1,2-cyclohexanedicarboxylic acid diisononyl ester. [1] The isononyl alcohol used in its synthesis is a branched nine-carbon alcohol, leading to a variety of structural isomers in the final product. The central feature of the DINCH molecule is a cyclohexane ring, a result of the hydrogenation of the aromatic ring of its phthalate precursor, DINP. [2] This structural difference is key to its altered toxicological profile compared to phthalates.

Table 1: Physical and Chemical Properties of Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH)

Property	Value	Reference(s)
Molecular Formula	C ₂₆ H ₄₈ O ₄	[3]
Molecular Weight	424.66 g/mol	[3]
CAS Number	166412-78-8	[2]
Appearance	Colorless, odorless, oily liquid	[3]
Boiling Point	394 °C	[3]
Melting Point (Pour Point)	-54 °C	[3]
Density	0.944 - 0.954 g/cm ³ at 20 °C	[3]
Vapor Pressure	< 0.01 mbar at 20 °C	[3]
Water Solubility	< 0.02 mg/L at 25 °C	[3]
Log Kow (Octanol-Water Partition Coefficient)	~9.82 (estimated)	[4]
Viscosity	44-60 mPa·s at 20 °C	[3]

Experimental Protocols

Synthesis of Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH)

The primary industrial synthesis of DINCH involves the catalytic hydrogenation of di-isononyl phthalate (DINP).[2]

Protocol: Catalytic Hydrogenation of Di-isononyl Phthalate (DINP)

- **Reaction Setup:** The hydrogenation is typically carried out in a high-pressure reactor. Di-isononyl phthalate (DINP) is used as the starting material.

- **Catalyst:** A ruthenium-based catalyst, such as ruthenium nanoclusters supported on γ - Al_2O_3 , or a bimetallic catalyst like rhodium-nickel on aluminated silica, is employed.
- **Reaction Conditions:** The reaction is conducted at a temperature of approximately 140°C and a hydrogen pressure of 3 MPa.
- **Reaction Monitoring:** The progress of the reaction is monitored by analyzing samples to confirm the complete conversion of DINP to DINCH.
- **Purification:** After the reaction, the catalyst is filtered off. The crude DINCH is then purified, typically by distillation under reduced pressure, to remove any unreacted starting material or by-products. The final product is a clear, colorless liquid with a high purity (typically $>99.5\%$).

An alternative synthesis route involves a Diels-Alder reaction between di-isononyl maleate and 1,3-butadiene, followed by hydrogenation.

Analytical Methodologies

The analysis of DINCH and its metabolites is crucial for exposure assessment and toxicological studies. The most common techniques are gas chromatography-mass spectrometry (GC-MS), particularly pyrolysis-GC-MS for solid samples, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for biological matrices.

Protocol: Analysis of DINCH in PVC Plastic by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

- **Sample Preparation:** A small amount of the PVC material (typically in the microgram range) is placed directly into a pyrolysis sample cup. No solvent extraction is required, which minimizes sample preparation time and potential for contamination.
- **Pyrolysis:** A two-step thermal desorption process is often used. The first step involves a lower temperature ramp (e.g., 200°C to 300°C) to thermally desorb the plasticizers from the polymer matrix. A subsequent higher temperature step can be used to pyrolyze the polymer backbone for identification.
- **Gas Chromatography (GC):** The thermally desorbed compounds are transferred to a GC column (e.g., a non-polar capillary column) for separation. The oven temperature is

programmed to achieve optimal separation of the target analytes.

- **Mass Spectrometry (MS):** The separated compounds are detected by a mass spectrometer. Identification is based on the retention time and the mass spectrum of the analyte, which is compared to a reference library.

Protocol: Analysis of DINCH Metabolites in Urine by LC-MS/MS

- **Sample Preparation:** A urine sample is first subjected to enzymatic hydrolysis (e.g., using β -glucuronidase) to cleave the glucuronide conjugates of the metabolites.^[2]
- **Solid-Phase Extraction (SPE):** The hydrolyzed sample is then passed through an SPE cartridge to clean up the sample and concentrate the analytes. The metabolites are eluted with an appropriate organic solvent.
- **Liquid Chromatography (LC):** The extracted sample is injected into an HPLC or UHPLC system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile).
- **Tandem Mass Spectrometry (MS/MS):** The eluting compounds are ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each metabolite (e.g., MINCH, OH-MINCH, oxo-MINCH, cx-MINCH) are monitored for quantification and confirmation.

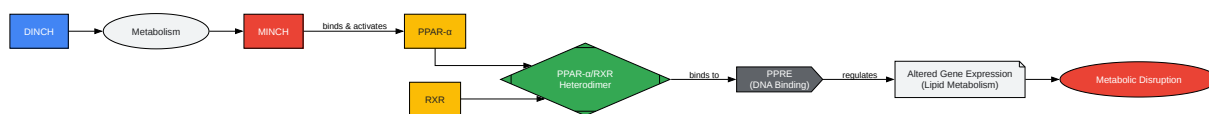
Biological Interactions and Signaling Pathways

Recent research has indicated that DINCH and its metabolites are not biologically inert and can interact with several cellular signaling pathways. The primary areas of concern are metabolic disruption, induction of oxidative stress, inflammation, and apoptosis.

Metabolic Disruption via PPAR- α Activation

One of the key metabolites of DINCH, mono-isononyl-cyclohexane-1,2-dicarboxylate (MINCH), has been shown to act as an agonist for the peroxisome proliferator-activated receptor alpha

(PPAR- α). PPAR- α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

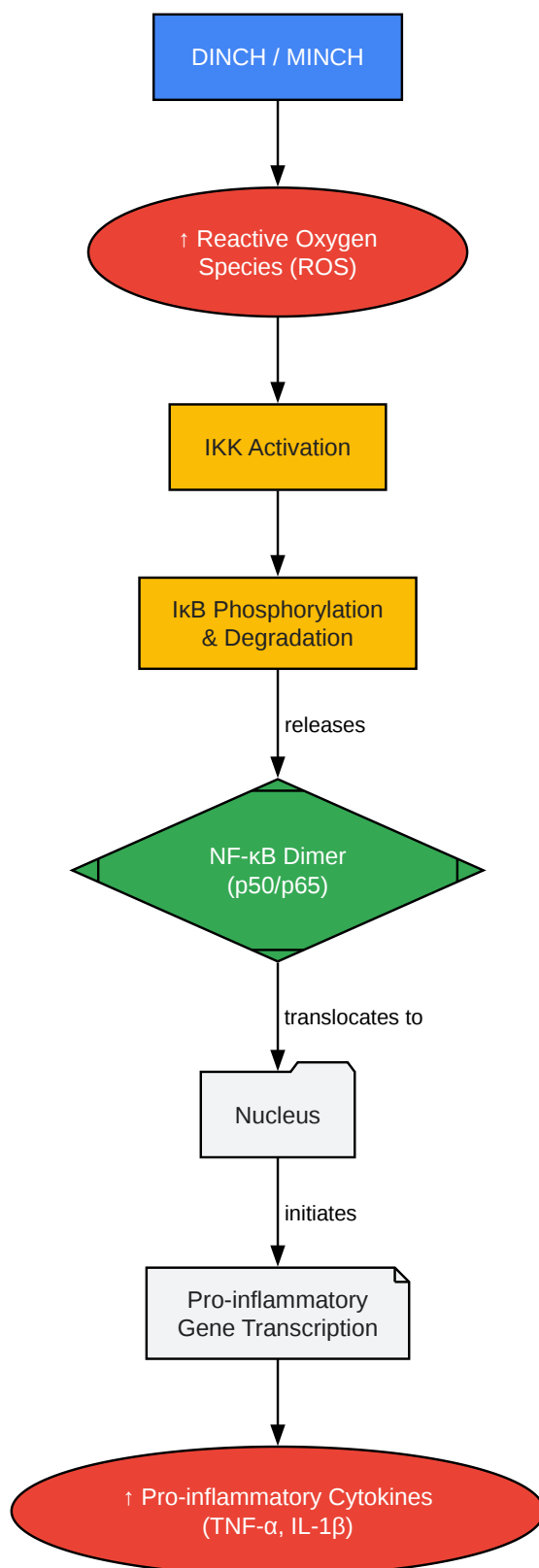


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Caption: PPAR- α activation by the DINCH metabolite MINCH.

Induction of Oxidative Stress and Inflammatory Response

DINCH and its metabolite MINCH have been demonstrated to induce oxidative stress in cells, leading to an inflammatory response primarily through the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF- κ B) signaling pathway.

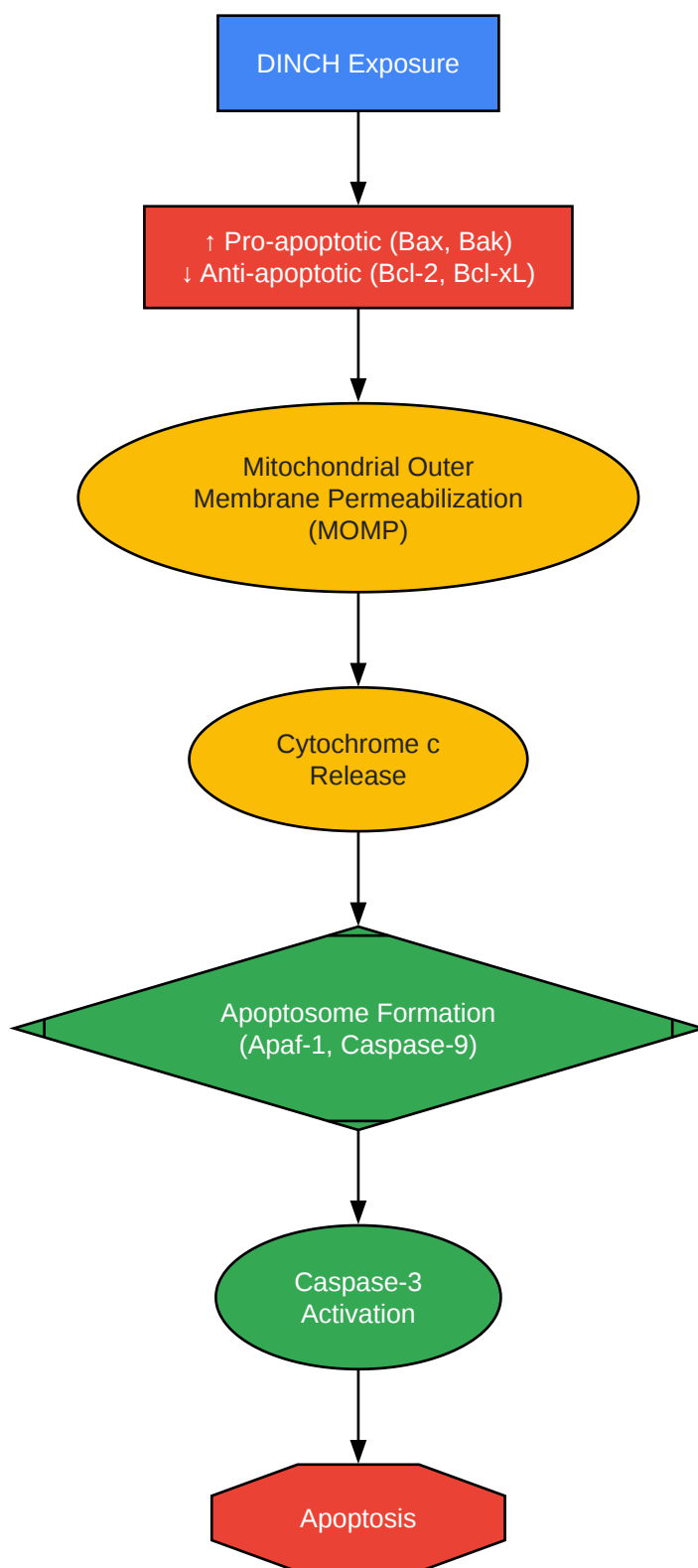


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Caption: DINCH-induced oxidative stress and NF-κB-mediated inflammation.

Apoptosis Induction via the Mitochondrial Pathway

Exposure to DINCH has been linked to the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP) and the activation of caspases.



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Caption: The mitochondrial pathway of apoptosis induced by DINCH.

Conclusion

Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH) represents a significant advancement in plasticizer technology, offering a safer alternative to certain traditional phthalates. However, emerging research indicates that DINCH and its metabolites are biologically active, with the potential to influence key cellular pathways involved in metabolism, inflammation, and cell death. For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties, synthesis, and biological interactions of DINCH is essential for assessing its safety, developing new analytical methods, and understanding its potential impact on human health. Further research is warranted to fully elucidate the long-term health effects of exposure to this widely used plasticizer.

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- To cite this document: BenchChem. [Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b065447#molecular-structure-of-di-isononyl-cyclohexane-1-2-dicarboxylate]

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